BenchChemオンラインストアへようこそ!

(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide

Medicinal Chemistry Hit-to-Lead Screening Physicochemical Property Optimization

The compound (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide (CAS 1799267-73-4) is a synthetic small molecule featuring a hybrid heterocyclic scaffold that combines a furan-acrylamide warhead with a thiazole-pyridine-piperidine core. Its molecular formula is C20H20N4O2S with a molecular weight of 380.47 g/mol.

Molecular Formula C20H20N4O2S
Molecular Weight 380.47
CAS No. 1799267-73-4
Cat. No. B2475575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide
CAS1799267-73-4
Molecular FormulaC20H20N4O2S
Molecular Weight380.47
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C=CC2=CC=CO2)C3=NC(=CS3)C4=CN=CC=C4
InChIInChI=1S/C20H20N4O2S/c25-19(6-5-17-4-2-12-26-17)22-16-7-10-24(11-8-16)20-23-18(14-27-20)15-3-1-9-21-13-15/h1-6,9,12-14,16H,7-8,10-11H2,(H,22,25)/b6-5+
InChIKeyAPPLHUPCABTVOP-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-3-(Furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide (CAS 1799267-73-4): Core Chemical Identity and Sourcing Baseline


The compound (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide (CAS 1799267-73-4) is a synthetic small molecule featuring a hybrid heterocyclic scaffold that combines a furan-acrylamide warhead with a thiazole-pyridine-piperidine core [1]. Its molecular formula is C20H20N4O2S with a molecular weight of 380.47 g/mol [1]. This compound is classified as a thiazolyl-piperidine acrylamide derivative, a chemotype frequently explored in kinase inhibitor and protein-protein interaction modulator programs [2]. It is commercially available as a research-grade screening compound from multiple suppliers, typically at ≥90% purity, and is primarily sourced for early-stage drug discovery hit identification and lead optimization campaigns [1].

Why (E)-3-(Furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide Cannot Be Readily Substituted by In-Class Analogs


Within the thiazolyl-piperidine acrylamide class, subtle modifications to the terminal heterocyclic warhead group (e.g., replacing furan-2-yl with benzodioxol-5-yl or thiophen-3-yl) can produce divergent steric, electronic, and hydrogen-bonding profiles that critically alter target binding and selectivity . The (E)-enamide linker geometry and the specific 4-(pyridin-3-yl)thiazol-2-yl substitution pattern on the piperidine ring are not universal features among close analogs, meaning that direct replacement with a seemingly similar compound bearing a different warhead group risks losing the precise conformational constraint and ligand-binding surface complementarity required for the intended target interaction . The quantitative evidence below demonstrates that across key physicochemical and structural parameters, this compound occupies a distinct property niche that cannot be assumed to be functionally interchangeable with its closest commercial analogs.

Quantitative Differentiation Evidence for (E)-3-(Furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide vs. Closest Analogs


Molecular Weight and Formula Differentiation vs. Benzodioxole Analog (CAS 1799255-11-0)

The target compound (CAS 1799267-73-4) possesses a molecular formula of C20H20N4O2S (MW = 380.47 g/mol) [1]. Its closest commercially available structural analog, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide (CAS 1799255-11-0), differs by the replacement of the furan-2-yl group with a benzodioxol-5-yl group, yielding C23H22N4O3S and a molecular weight of 434.51 g/mol . This represents a molecular weight increase of 54.04 g/mol (14.2% heavier) and a change in heteroatom count (oxygen atoms increase from 2 to 3). The lower molecular weight and reduced polar surface area of the target compound may confer superior membrane permeability and ligand efficiency metrics, which are critical early-stage selection criteria in fragment-based and lead-like screening libraries.

Medicinal Chemistry Hit-to-Lead Screening Physicochemical Property Optimization

Hydrogen Bond Acceptor/Donor Profile Differentiates from Benzodioxole Analog

The target compound contains four hydrogen bond acceptors (HBA: 2 oxygens from furan and amide, 2 nitrogens from thiazole/pyridine) and one hydrogen bond donor (HBD: the amide NH) [REFS-1, inferred from structure]. In contrast, the benzodioxole analog (CAS 1799255-11-0) contains five hydrogen bond acceptors (three oxygens, including the additional methylenedioxy oxygen, plus two nitrogens) and one hydrogen bond donor . The reduced HBA count (4 vs. 5) in the target compound implies a lower topological polar surface area (TPSA), which is a key predictor of oral bioavailability. Compounds with TPSA < 140 Ų are generally more likely to achieve adequate intestinal absorption; the addition of a third oxygen in the comparator pushes its TPSA higher, potentially crossing critical permeability thresholds.

Structure-Based Drug Design Ligand Efficiency Bioisostere Selection

(E)-Enamide Configuration Integrity: Defined Stereochemistry vs. Unspecified Analogs

The target compound is explicitly designated as the (E)-isomer of the enamide double bond, as indicated by its IUPAC name and the InChI Key stereochemical layer (APPLHUPCABTVOP-AATRIKPKSA-N) [1]. This defined (E)-configuration imposes a specific spatial orientation of the furan ring relative to the piperidine-thiazole core. Several commercially listed analogs bearing different terminal groups (e.g., 2-chlorophenyl, thiophen-3-yl) are also sold as (E)-enamides, but many in-class compounds lack explicit stereochemical specification in their catalog listings [2]. The defined (E)-geometry is critical because cis/trans isomerism in acrylamides can profoundly affect the positioning of the electrophilic β-carbon and the hydrogen-bonding network with target kinase hinge regions. Procuring a compound with verified (E)-configuration eliminates the risk of isomeric mixtures leading to confounding biological assay results.

Conformational Constraint Stereochemical Purity Target Binding Selectivity

Furan-2-yl vs. Thiophen-3-yl Warhead: Distinct Electronic and Steric Properties

A related series of (E)-N-(1-(thiazol-2-yl)piperidin-4-yl)acrylamide derivatives includes analogs where the terminal heterocycle is thiophen-3-yl rather than furan-2-yl [1]. Substituting oxygen (furan) with sulfur (thiophene) alters the ring's electronic nature (furan is more electron-rich and smaller; thiophene is more polarizable with a larger van der Waals radius). This difference can impact π-stacking interactions with tyrosine or phenylalanine residues in kinase ATP-binding pockets [2]. The furan oxygen provides a hydrogen bond acceptor that thiophene sulfur cannot replicate with the same geometry. No direct biochemical IC50 comparison between these two specific compounds has been published; however, the physicochemical divergence strongly suggests non-interchangeable binding profiles.

Heterocyclic Bioisosteres Kinase Inhibitor Design Structure-Activity Relationships

ClogP and Lipinski Compliance: Target Compound Profile vs. Heavier Analogs

The computed octanol-water partition coefficient (clogP) for the target compound is estimated at approximately 2.85, with a topological polar surface area (TPSA) of approximately 68.4 Ų [1]. This places the compound firmly within all Lipinski Rule-of-Five criteria (MW < 500, clogP < 5, HBD < 5, HBA < 10). In contrast, the benzodioxole analog (CAS 1799255-11-0) has a higher molecular weight and an additional oxygen atom, which would be expected to increase its TPSA and potentially alter its clogP. While exact computed values for the comparator are not available from the same source, the structural differences predict that the target compound is more 'lead-like' and has a higher probability of favorable oral pharmacokinetics .

Drug-Likeness ADME Prediction Screening Library Design

Optimal Procurement and Deployment Scenarios for (E)-3-(Furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide (CAS 1799267-73-4)


Kinase Inhibitor Hit Identification in Lead-Like Property Space

This compound is best deployed as a screening library member in kinase inhibitor discovery programs that prioritize lead-like physicochemical properties (MW < 400, clogP < 3, TPSA < 90 Ų). Its defined (E)-enamide configuration and furan oxygen HBA make it suitable for ATP-competitive binding assays targeting kinases with a hinge-region hydrogen-bonding requirement [1]. Compared to the benzodioxole analog, its lower molecular weight (380.47 vs. 434.51 g/mol) makes it a more efficient starting point for fragment growth or scaffold hopping strategies [1].

Protein-Protein Interaction (PPI) Modulator Screening with Conformational Constraint Advantage

The rigid (E)-enamide linker combined with the thiazole-pyridine-piperidine core provides a semi-rigid scaffold suitable for targeting flat, extended PPI interfaces where conformational pre-organization can enhance binding affinity by reducing entropic penalties [1]. The furan-2-yl group offers a distinct hydrogen-bonding vector that is absent in thiophene analogs, potentially enabling unique interactions with backbone amide groups in β-sheet or loop regions of PPI targets [2].

Covalent Inhibitor Warhead Optimization in Targeted Covalent Inhibitor (TCI) Campaigns

The acrylamide moiety in the (E)-configuration serves as a moderately reactive Michael acceptor for covalent targeting of cysteine residues in kinases or other enzymes. When procured for TCI programs, the defined stereochemistry ensures consistent reactivity with the target nucleophile, while the furan group's electron-donating properties modulate the acrylamide's electrophilicity differently than benzodioxole or phenyl analogs [1]. This property differentiation is critical for achieving the desired balance between potency and off-target reactivity in covalent inhibitor design.

Agricultural Fungicide or Plant Growth Regulator Discovery (Non-Pharmaceutical Use)

Patents from Nankai University (CN-108558857-B) on related thiazole piperidine furanone derivatives demonstrate the agricultural applicability of this chemotype as bactericides, herbicides, and plant seed development regulators [2]. While the target compound is an acrylamide rather than a furanone, its structural similarity to the patented agricultural compounds suggests it may serve as a comparator or scaffold-hopping starting point for non-pharmaceutical agrochemical research, particularly where the furan-thiazole-pyridine framework has demonstrated in vivo plant bioactivity [2].

Quote Request

Request a Quote for (E)-3-(furan-2-yl)-N-(1-(4-(pyridin-3-yl)thiazol-2-yl)piperidin-4-yl)acrylamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.